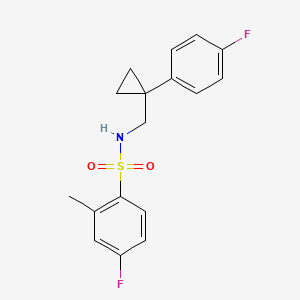

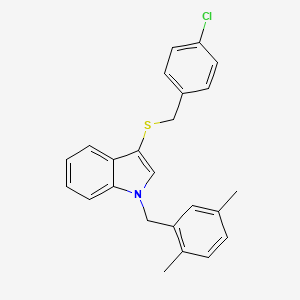

![molecular formula C24H25FN2O3S B2435165 5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 451482-65-8](/img/structure/B2435165.png)

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide is a compound used for scientific research . It is also known by registry numbers ZINC000003024697 .

Molecular Structure Analysis

The molecular structure of this compound is complex. It’s related to another compound, 5-[Benzyl(ethyl)sulfamoyl]-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide, which has a molecular formula of C22H19BrF2N2O3S . The average mass is 509.364 Da and the monoisotopic mass is 508.026764 Da .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Fluorobenzamides with Antimicrobial Properties : New 5-arylidene derivatives bearing a fluorine atom have been synthesized, exhibiting potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom significantly enhances antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

- Anticancer Activity of Sulfonamides : Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been designed and synthesized. Some derivatives showed significant activity against various strains of Mycobacterium, including Mycobacterium tuberculosis, with minimal antifungal potency, indicating their potential in cancer therapy (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

- Phenylaminosulfanyl-1,4-Naphthoquinone Derivatives for Anticancer : New phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds have demonstrated potent cytotoxic activity, with certain derivatives showing remarkable specificity and low toxicity in normal cells, indicating their potential as cancer therapeutic agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Enzymatic Inhibition Applications

- Selective Inhibitors of BChE : A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates has been prepared and characterized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several compounds showed strong preferential inhibition of BChE, indicating their potential use in conditions where BChE activity is implicated (Magar, Parravicini, Štěpánková, Svrčková, Garro, Jendrzejewska, Pauk, Hošek, Jampílek, Enriz, & Imramovský, 2021).

Eigenschaften

IUPAC Name |

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3S/c1-3-18-10-12-20(13-11-18)26-24(28)22-16-21(14-15-23(22)25)31(29,30)27(4-2)17-19-8-6-5-7-9-19/h5-16H,3-4,17H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZKXCCFZPFHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CC)CC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)

![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)

![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)